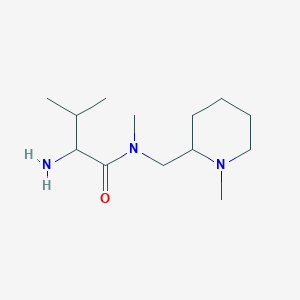![molecular formula C37H55NO10 B14797618 (2E,4E,6E)-7-[(2R,3R,5R)-3-hydroxy-5-[(2S,3S,4E,6E)-3-methoxy-4-methyl-8-[[(2S)-2-[(2R,3R,4R,6S)-2,3,4-trihydroxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]butanoyl]amino]octa-4,6-dien-2-yl]oxolan-2-yl]hepta-2,4,6-trienoic acid](/img/structure/B14797618.png)
(2E,4E,6E)-7-[(2R,3R,5R)-3-hydroxy-5-[(2S,3S,4E,6E)-3-methoxy-4-methyl-8-[[(2S)-2-[(2R,3R,4R,6S)-2,3,4-trihydroxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]butanoyl]amino]octa-4,6-dien-2-yl]oxolan-2-yl]hepta-2,4,6-trienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
A 83016F is an antibiotic compound that belongs to the aurodox family. It was first isolated from the culture broth of an unidentified actinomycete designated A83016. This compound exhibits weak antimicrobial activity and is structurally related to the phenelfamycins .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
A 83016F is typically isolated from the culture broth of an unidentified actinomycete. The isolation process involves cultivating the actinomycete in a suitable medium, followed by extraction and purification of the compound using chromatographic techniques .
Industrial Production Methods
Industrial production of A 83016F involves large-scale fermentation of the actinomycete strain A83016. The fermentation process is optimized to maximize the yield of A 83016F, followed by extraction and purification using advanced chromatographic methods .
Análisis De Reacciones Químicas
Types of Reactions
A 83016F undergoes various chemical reactions, including:
Oxidation: A 83016F can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in A 83016F.
Substitution: Substitution reactions can occur at various positions on the A 83016F molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
A 83016F has several scientific research applications, including:
Chemistry: Used as a model compound to study the structure-activity relationship of antibiotics.
Biology: Investigated for its antimicrobial properties against various Gram-positive bacteria.
Medicine: Explored for potential therapeutic applications, although its weak antimicrobial activity limits its direct use.
Industry: Utilized in the development of new antibiotics and antimicrobial agents .
Mecanismo De Acción
A 83016F exerts its effects by inhibiting bacterial protein synthesis. It binds to the bacterial ribosome, interfering with the translation process and preventing the synthesis of essential proteins. This leads to the inhibition of bacterial growth and replication .
Comparación Con Compuestos Similares
A 83016F is structurally related to the phenelfamycins and other members of the aurodox family. Compared to similar compounds, A 83016F exhibits unique structural features, such as specific hydroxyl and methoxy groups, which contribute to its distinct biological activity .
List of Similar Compounds
- Phenelfamycin A
- Phenelfamycin B
- Aurodox
- Kirromycin
These compounds share structural similarities with A 83016F but differ in their specific functional groups and biological activities .
Propiedades
Fórmula molecular |
C37H55NO10 |
|---|---|
Peso molecular |
673.8 g/mol |
Nombre IUPAC |
(2E,4E,6E)-7-[(2R,3R,5R)-3-hydroxy-5-[(2S,3S,4E,6E)-3-methoxy-4-methyl-8-[[(2S)-2-[(2R,3R,4R,6S)-2,3,4-trihydroxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]butanoyl]amino]octa-4,6-dien-2-yl]oxolan-2-yl]hepta-2,4,6-trienoic acid |
InChI |
InChI=1S/C37H55NO10/c1-8-10-13-20-30-36(5,6)33(42)34(43)37(45,48-30)26(9-2)35(44)38-22-17-16-18-24(3)32(46-7)25(4)29-23-27(39)28(47-29)19-14-11-12-15-21-31(40)41/h8,10-21,25-30,32-34,39,42-43,45H,9,22-23H2,1-7H3,(H,38,44)(H,40,41)/b10-8+,12-11+,17-16+,19-14+,20-13+,21-15+,24-18+/t25-,26+,27+,28+,29+,30-,32+,33-,34+,37+/m0/s1 |
Clave InChI |
NVGDRZNFKVTHMG-SPRTZNLVSA-N |
SMILES isomérico |
CC[C@H](C(=O)NC/C=C/C=C(\C)/[C@H]([C@@H](C)[C@H]1C[C@H]([C@H](O1)/C=C/C=C/C=C/C(=O)O)O)OC)[C@@]2([C@@H]([C@@H](C([C@@H](O2)/C=C/C=C/C)(C)C)O)O)O |
SMILES canónico |
CCC(C(=O)NCC=CC=C(C)C(C(C)C1CC(C(O1)C=CC=CC=CC(=O)O)O)OC)C2(C(C(C(C(O2)C=CC=CC)(C)C)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(6aR,6bR,8aR,14bR)-4,4,6a,6b,8a,12,14b-heptamethyl-11-methylidene-1,2,3,4a,5,6,6a,7,8,9,10,12,12a,13,14,14a-hexadecahydropicen-3-yl] acetate](/img/structure/B14797542.png)

![1-[1-(4-Methoxyphenyl)ethyl]-4-propanoylpyrrolidin-2-one](/img/structure/B14797550.png)

![1-(2-ethoxyethyl)-7-[(4-methylpyridin-2-yl)methyl]-N-methylsulfonyl-5-(propylamino)pyrazolo[4,3-d]pyrimidine-3-carboxamide](/img/structure/B14797571.png)

![2-[2-[3-(Dimethylamino)pyrrolidin-1-yl]pyridin-3-yl]-5-ethyl-7-methoxy-3,1-benzoxazin-4-one](/img/structure/B14797581.png)
![3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-7-[4-(hydroxyimino)-1-piperidinyl]-8-methoxy-4-oxo-](/img/structure/B14797592.png)

![(1S,5R,9S,13R)-13-[4-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B14797597.png)



![Tert-butyl 3-[(2-aminopropanoylamino)methyl]pyrrolidine-1-carboxylate](/img/structure/B14797615.png)
